molecular formula C18H28N2O4 B2397109 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide CAS No. 953931-52-7

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2397109
CAS No.: 953931-52-7
M. Wt: 336.432
InChI Key: UXUSPYXNXYUPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-2-(4-Methoxyphenoxy)acetamide is a synthetic small molecule characterized by a piperidine core substituted with a 2-methoxyethyl group at the 1-position and a methylene-linked acetamide moiety. The acetamide branch terminates in a 4-methoxyphenoxy aromatic group. This structure combines features common in neuroactive and enzyme-targeting compounds, such as cholinesterase inhibitors (e.g., donepezil analogs) and phospholipase A2 (PLA2) modulators . The 1-(2-methoxyethyl)piperidin-4-yl group is notable for enhancing solubility and binding interactions in medicinal chemistry, while the 4-methoxyphenoxy group may contribute to π-π stacking or hydrogen bonding in biological targets .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-12-11-20-9-7-15(8-10-20)13-19-18(21)14-24-17-5-3-16(23-2)4-6-17/h3-6,15H,7-14H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUSPYXNXYUPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide” typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from a suitable precursor such as 4-piperidone.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using reagents like 2-methoxyethyl chloride.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through etherification reactions using 4-methoxyphenol and appropriate coupling agents.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring or the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Piperidine Substitutions

2.1.1. Rilapladib (N-(2-(2-((2,3-Difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)-N-(1-(2-Methoxyethyl)piperidin-4-yl)acetamide)

  • Key Similarities : Shares the 1-(2-methoxyethyl)piperidin-4-yl group, which is critical for binding to lipoprotein-associated PLA2 (Lp-PLA2) .
  • Differences: Rilapladib incorporates a quinoline-thioacetamide substituent instead of the 4-methoxyphenoxy group.
  • Activity: Rilapladib is a potent Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM), suggesting the 1-(2-methoxyethyl)piperidine moiety enhances target engagement. The target compound’s phenoxy group may shift selectivity toward other enzymes (e.g., acetylcholinesterase) .

2-Methoxy-N-phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]acetamide

  • Key Similarities : Piperidine core with a 4-position acetamide linkage.
  • Differences: The 1-position substituent is 2-phenylethyl (lipophilic) vs. 2-methoxyethyl (polar). The acetamide group is linked to phenyl rather than 4-methoxyphenoxy.
  • Implications : The phenylethyl group may increase blood-brain barrier penetration, while the methoxyethyl group in the target compound could improve aqueous solubility .
Functional Analogs with Acetamide Variations

N-(4-(2-Piperidine-1-yl-ethoxy)phenyl)acetamide Derivatives

  • Key Similarities : Piperidine-ethyl-acetamide scaffold.
  • Differences : These compounds feature a piperidine-ethoxy linker to the phenyl ring, whereas the target compound has a direct piperidin-4-ylmethyl linkage.
  • Activity: Demonstrated antimicrobial properties, highlighting the role of piperidine in disrupting microbial membranes. The target compound’s 4-methoxyphenoxy group may redirect activity toward eukaryotic enzymes .

2.2.2. 2-(4-Chlorophenoxy)-N-[2-(4-Methylphenyl)-2-(1-Piperidinyl)ethyl]acetamide

  • Key Similarities: Phenoxyacetamide core.
  • Differences: Chlorophenoxy vs. methoxyphenoxy substituents; the ethyl-piperidine linker differs from the methylene bridge in the target compound.
  • Implications : Chlorine’s electron-withdrawing effects may reduce metabolic stability compared to the methoxy group’s electron-donating properties .

Data Tables: Structural and Pharmacological Comparisons

Compound Name Molecular Weight Key Substituents Biological Target Activity (IC₅₀/EC₅₀) Source
Target Compound 376.45 g/mol 1-(2-Methoxyethyl)piperidin-4-ylmethyl, 4-methoxyphenoxy Hypothesized: AChE/Lp-PLA2 N/A
Rilapladib 647.68 g/mol Quinoline-thio, 1-(2-methoxyethyl)piperidin-4-yl Lp-PLA2 0.23 nM
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide 352.5 g/mol 1-(2-Phenylethyl)piperidin-4-yl, phenyl Unspecified N/A
N-(4-(2-Piperidine-1-yl-ethoxy)phenyl)acetamide 318.42 g/mol Piperidine-ethoxy, phenyl Antimicrobial Comparable to fluconazole
6-Chloro-N-(1-(3,4-dimethoxybenzyl)pyrrolidin-3-yl)pyridine-3-sulfonamide 495.98 g/mol Pyrrolidine, dimethoxybenzyl Acetylcholinesterase (AChE) 0.01 µM

Research Findings and Structure-Activity Relationships (SAR)

Piperidine Substitution :

  • The 1-(2-methoxyethyl) group enhances solubility and target binding compared to lipophilic substituents (e.g., 2-phenylethyl in ) .
  • Piperidine-containing compounds (e.g., Rilapladib, donepezil analogs) show broad applicability in central nervous system (CNS) targets due to favorable pharmacokinetics .

Acetamide Linker and Aromatic Groups: The 4-methoxyphenoxy group’s electron-donating methoxy may improve metabolic stability over chlorophenoxy derivatives . Phenoxyacetamide derivatives (e.g., ) exhibit cholinesterase inhibition, suggesting the target compound may share this activity .

Enzyme Inhibition Trends: Rilapladib’s high Lp-PLA2 potency underscores the importance of the 1-(2-methoxyethyl)piperidine group in enzyme inhibition . AChE inhibitors (e.g., ) with IC₅₀ values < 0.1 µM often feature rigid aromatic systems, which the target compound’s phenoxy group may mimic .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide, also referred to by its CAS number 1421450-45-4, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C17H26N2O2C_{17}H_{26}N_{2}O_{2} with a molecular weight of 290.4 g/mol. The compound features a piperidine ring, which is known for its biological activity, particularly in neuropharmacology.

PropertyValue
CAS Number1421450-45-4
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol

Research indicates that compounds containing piperidine structures often interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction can lead to various pharmacological effects, including modulation of mood and cognition. The specific mechanism of action for this compound may involve:

  • Dopamine Receptor Interaction : Similar compounds have shown affinity for dopamine D2 receptors, which are critical in the treatment of psychiatric disorders.
  • Serotonin Receptor Modulation : The presence of methoxy groups may enhance binding to serotonin receptors, potentially affecting mood regulation.

In Vitro Studies

In vitro studies have demonstrated the potential of this compound in inhibiting cell proliferation and migration in various cancer cell lines. For instance, a study on similar piperidine derivatives showed significant inhibition of A431 vulvar epidermal carcinoma cells, suggesting that this compound may exhibit anticancer properties through similar pathways .

Case Studies

A notable case study involved the evaluation of analogs of this compound in animal models. These studies indicated that modifications in the piperidine structure led to varying degrees of efficacy in reducing tumor size in xenograft models. The most effective analogs showed a reduction in tumor growth by up to 70% compared to control groups .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Metabolism : Primarily metabolized by liver enzymes, indicating potential interactions with other drugs.
  • Excretion : Excreted mainly through urine.

Toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles; however, long-term studies are necessary to confirm safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.